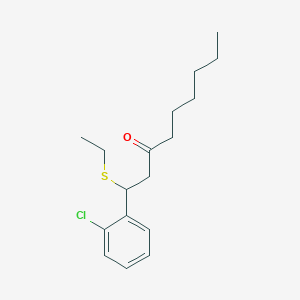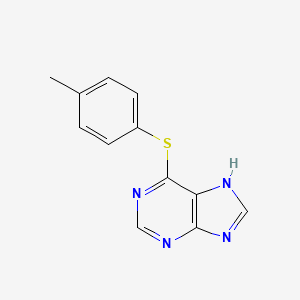
6-(4-methylphenyl)sulfanyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methylphenyl)sulfanyl-7H-purine is a chemical compound with the molecular formula C12H10N4S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The compound features a sulfanyl group attached to the purine ring, which is further substituted with a 4-methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)sulfanyl-7H-purine typically involves the reaction of 6-chloropurine with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group in 6-(4-methylphenyl)sulfanyl-7H-purine can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a purine derivative.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Purine derivatives without the sulfanyl group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
6-(4-methylphenyl)sulfanyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(4-methylphenyl)sulfanyl-7H-purine is not fully understood. it is believed to interact with purine-binding proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
6-(4-bromophenyl)sulfanyl-7H-purine: Similar structure but with a bromine atom instead of a methyl group.
6-(4-chlorophenyl)sulfanyl-7H-purine: Similar structure but with a chlorine atom instead of a methyl group.
6-(4-nitrophenyl)sulfanyl-7H-purine: Similar structure but with a nitro group instead of a methyl group.
Uniqueness
6-(4-methylphenyl)sulfanyl-7H-purine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets.
特性
CAS番号 |
5444-08-6 |
|---|---|
分子式 |
C12H10N4S |
分子量 |
242.30 g/mol |
IUPAC名 |
6-(4-methylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
InChIキー |
PVQBKEDASIBTAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
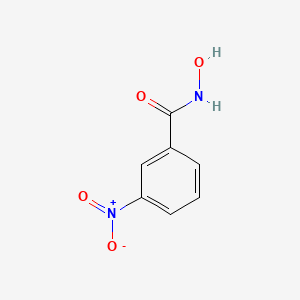
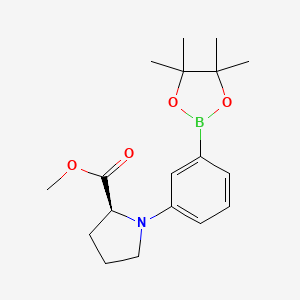
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)
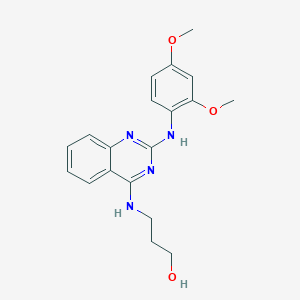




![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
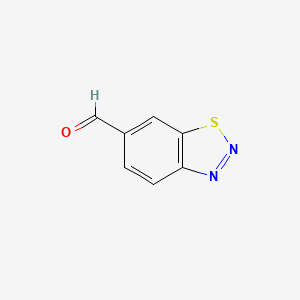
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
